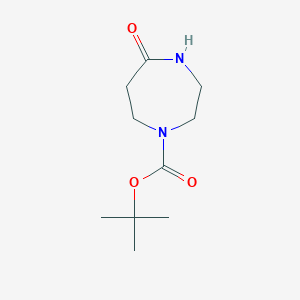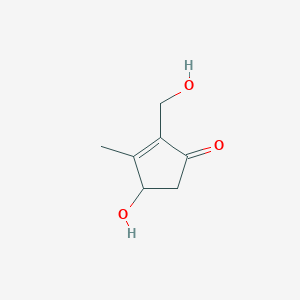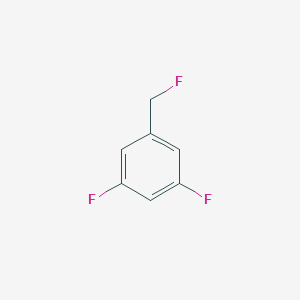
(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
FMOC-THR(TBU)-OL, also known as (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate or (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol, is primarily used in the field of peptide synthesis . It serves as a building block in the synthesis of complex peptides, including chlorofusin analogues . The primary targets of this compound are the amine and hydroxyl functional groups present in the peptide chain .
Mode of Action
The compound acts as a protecting group for both the amine and the hydroxyl functions during the solid-phase synthesis of complex peptides . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine .
Biochemical Pathways
The use of FMOC-THR(TBU)-OL in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group’s introduction and subsequent removal allow for the sequential addition of amino acids in the peptide chain . This process is integral to solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides.
Pharmacokinetics
The compound’s stability and reactivity play crucial roles in its effectiveness in peptide synthesis .
Result of Action
The primary result of FMOC-THR(TBU)-OL’s action is the successful synthesis of complex peptides, including chlorofusin analogues . By protecting the amine and hydroxyl groups during synthesis, FMOC-THR(TBU)-OL allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .
Action Environment
The efficacy and stability of FMOC-THR(TBU)-OL are influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with recommended storage below +30°C . Furthermore, the choice of solvent can significantly impact the efficiency of peptide synthesis. Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, FMOC-THR(TBU)-OL plays a crucial role as a building block in peptide synthesis . It interacts with various enzymes and proteins involved in the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed when the carboxyl group of one amino acid reacts with the amino group of another .
Cellular Effects
The effects of FMOC-THR(TBU)-OL on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, FMOC-THR(TBU)-OL exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules such as enzymes involved in peptide synthesis, potentially influencing enzyme activity. Changes in gene expression may also occur as a result of the peptides synthesized using FMOC-THR(TBU)-OL .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of FMOC-THR(TBU)-OL may change due to factors such as the stability of the compound and its potential degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific peptides synthesized using FMOC-THR(TBU)-OL .
Metabolic Pathways
FMOC-THR(TBU)-OL is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of FMOC-THR(TBU)-OL and any effects on its activity or function would be dependent on the specific peptides that are synthesized using this compound
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPBNDGSCZOTB-QVKFZJNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456786 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189337-28-8 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using FMOC-THR(TBU)-OL in the synthesis of DTPA-D-Phe1-octreotide?
A1: FMOC-THR(TBU)-OL serves as the starting material and is loaded onto a 2-chlorotrityl chloride resin. [] This allows for the sequential addition of amino acids, ultimately building the peptide chain of DTPA-D-Phe1-octreotide through solid-phase peptide synthesis. The use of the FMOC protecting group on the amine and the tBu protecting group on the hydroxyl group of threonine ensures controlled and stepwise peptide chain elongation. []
Q2: How does the choice of solvent impact the loading of FMOC-THR(TBU)-OL onto the 2-chlorotrityl chloride resin?
A2: Research indicates that using a poorly polar solvent like dichloromethane during the loading of FMOC-THR(TBU)-OL onto the resin significantly improves the substitution degree. [] This suggests that the choice of solvent directly influences the interaction between FMOC-THR(TBU)-OL and the resin, ultimately affecting the efficiency of the initial coupling step in peptide synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)


![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

